molecular formula C13H10FNO B056241 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone CAS No. 115858-98-5

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Cat. No.: B056241
CAS No.: 115858-98-5
M. Wt: 215.22 g/mol
InChI Key: SWLMSOXBPVFLNF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is an organic compound that features a fluorinated phenyl group and a pyridine ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by oxidation. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the oxidation step can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)pyridine: Lacks the ethanone bridge but shares the fluorinated phenyl and pyridine rings.

    4-(4-Bromophenyl)pyridine: Similar structure with a bromine atom instead of fluorine.

    4-(4-Methylphenyl)pyridine: Contains a methyl group instead of fluorine.

Uniqueness

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone is unique due to the presence of both the fluorinated phenyl group and the ethanone bridge, which can influence its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLMSOXBPVFLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453041
Record name 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115858-98-5
Record name 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The starting materials are converted in a condensation reaction with the aid of metallic sodium in an alcohol, for example ethanol, into 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (IIIa). The cyano group is then removed by hydrolysis, for example with hydrobromic acid, and decarboxylation, giving 2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (IVa). In the next step, IVa is converted by treatment with ammonium chloride/sodium acetate in an alcoholic solvent, such as methanol, into the oxime (Va). By reaction with p-toluenesulfonyl chloride in pyridine, the latter is converted into the tosylate (VIa). From the tosylate, the thione compound (IIa) is obtained by treatment with sodium ethoxide and reaction of the azirene intermediate formed with potassium thiocyanate.
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2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethanone
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Synthesis routes and methods II

Procedure details

The starting materials are converted in a condensation reaction with the aid of metallic sodium in an alcohol, for example ethanol, into 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (compound 1). The cyano group is then removed by hydrolysis, for example with hydrobromic acid, and decarboxylation, giving 2-(4-fluorophenyl)-1-(4-pyridyl)ethanone (compound 2). In the next step, compound 2 is nitrosated in the 2-position using, for example, nitrites, such as sodium nitrite or isoamyl nitrite.
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Synthesis routes and methods III

Procedure details

2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile (0.15 mol/40.6 g) was dissolved in 290 ml of 48% HBr. With vigorous stirring, the reaction mixture was heated under reflux for 24 h. 500 g of ice were then added to the reaction mixture, and the mixture was stirred for another 2 h. After addition of a further 300 g of ice and neutralization of the mixture to pH 7 using concentrated NH3 and a further 60 min of stirring, the title compound was obtained as an ochre-brown precipitate. The precipitate was filtered off, washed with H2O and dried over P2O5 under reduced pressure. Yield: 16.1 g (50%)
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2-(4-Fluorophenyl)-3-hydroxy-3-pyridin-4-ylacrylonitrile
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40.6 g
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290 mL
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Synthesis routes and methods IV

Procedure details

40.6 g (0.15 mol) of 2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride were refluxed with vigorous stirring for 19 h in 130 ml of 48% strength hydrobromic acid. The reaction mixture was cooled in an ice bath, and the precipitate deposited (4-fluorophenylacetic acid) was filtered off and washed with dist. water. On neutralizing the filtrate with 80 ml of ammonia water, the title compound deposited as a dark-green precipitate. The precipitate was filtered off, washed with dist. water and dried over P2O5 in vacuo: pale gray-beige powder. Yield: 14.2 g (45%).
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2-cyano-2-(4-fluorophenyl)-1-(4-pyridyl)ethen-1-ol hydrochloride
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40.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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